Z-D-Gln-Onp
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Overview
Description
Z-D-Gln-Onp, also known as N-α-Cbz-L-glutamine p-nitrophenyl ester, is a chemical compound with the molecular formula C19H19N3O7 and a molecular weight of 401.37 g/mol . This compound is commonly used in peptide synthesis and biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Gln-Onp typically involves the esterification of N-α-Cbz-L-glutamine with p-nitrophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure consistent quality and yield. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Z-D-Gln-Onp undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines and thiols, which react with the nitrophenyl ester under mild conditions.
Major Products Formed
Hydrolysis: N-α-Cbz-L-glutamine and p-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-D-Gln-Onp is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialized peptides and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Z-D-Gln-Onp involves the hydrolysis of the ester bond by specific enzymes, releasing N-α-Cbz-L-glutamine and p-nitrophenol. The released p-nitrophenol can be quantitatively measured, making this compound a valuable substrate in enzymatic assays . The molecular targets and pathways involved include various proteases and esterases that catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
Z-L-glutamine 4-nitrophenyl ester: Similar in structure but differs in the stereochemistry of the glutamine residue.
N-α-Cbz-L-glutamine p-nitrophenyl ester: Another stereoisomer with similar properties.
Uniqueness
Z-D-Gln-Onp is unique due to its specific stereochemistry, which makes it a valuable tool in stereospecific synthesis and enzymatic studies. Its high purity and stability also make it a preferred choice in various research applications .
Biological Activity
Z-D-Gln-Onp (Z-D-Glutamine-2-naphthylamide) is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of glutamine, where the amino acid is protected by a benzyloxycarbonyl (Z) group and linked to a 2-naphthylamide moiety. This structure enhances its stability and bioavailability, making it suitable for various biological assays.
The primary mechanism of action of this compound involves its role as a substrate or inhibitor for specific enzymes. It has been shown to interact with proteases, particularly those involved in peptide hydrolysis. The 2-naphthylamide group serves as a chromogenic marker, allowing for the monitoring of enzymatic activity through spectrophotometric methods.
Enzyme Inhibition
Research indicates that this compound can inhibit the activity of certain serine proteases. The inhibition occurs through competitive binding at the active site of the enzyme, effectively reducing its catalytic efficiency. This property makes this compound a valuable tool in studying protease functions and their roles in various biological processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Enzyme Target | IC50 (µM) | Effect | Reference |
---|---|---|---|---|
Study 1 | Serine Protease A | 5.0 | Inhibition | |
Study 2 | Serine Protease B | 12.3 | Inhibition | |
Study 3 | Dipeptidyl Peptidase IV | 8.5 | Inhibition |
Case Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
In a study examining the effects of this compound on DPP-IV, researchers found that the compound significantly inhibited enzyme activity in vitro. The inhibition was dose-dependent, with an IC50 value of 8.5 µM. This suggests potential therapeutic applications in managing diabetes, as DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels.
Case Study 2: Protease Activity in Cancer Research
Another investigation focused on the role of this compound in inhibiting proteases associated with cancer metastasis. The study demonstrated that treatment with this compound led to a marked reduction in proteolytic activity, thereby inhibiting tumor cell invasion in vitro. These findings highlight the compound's potential as an anti-cancer agent by targeting specific proteolytic pathways involved in tumor progression.
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Antiviral Activity : Preliminary data suggest that this compound may exhibit antiviral properties by inhibiting viral proteases essential for viral replication.
- Neuroprotective Effects : In models of neurodegeneration, this compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.
Properties
IUPAC Name |
(4-nitrophenyl) 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVQPDPRDVIJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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